molecular formula C15H24N2 B1310988 N-(4-Piperidin-1-ylbenzyl)propan-2-amine CAS No. 852180-57-5

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Cat. No. B1310988
M. Wt: 232.36 g/mol
InChI Key: NDBGEFCTVZDCHP-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-ylbenzyl)propan-2-amine is a compound that is structurally related to a class of N-heterocyclic 4-piperidinamines. These compounds have been studied for their potential antihistaminic properties, which are crucial in the treatment of allergic reactions. The synthesis and activity of similar compounds have been explored in various studies, indicating the relevance of this class of compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related N-heterocyclic 4-piperidinamines involves several steps, including cyclodesulfurization, monoalkylation, and deprotection reactions. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines was achieved by cyclodesulfurization of (2-aminophenyl)thioureas using mercury(II) oxide, followed by monoalkylation and deprotection with aqueous hydrobromic acid. The final compounds were obtained through alkylation, reductive amination, or oxirane ring-opening reactions . This synthesis route may offer insights into the preparation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined through various methods, including X-ray crystallography. For example, the structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was elucidated and found to crystallize in a monoclinic system. The benzothiazol and imidazol rings in this compound are planar, and the piperidin ring adopts a chair conformation . These structural details are important for understanding the conformation and potential interactions of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Chemical Reactions Analysis

The chemical reactivity of N-heterocyclic 4-piperidinamines can be influenced by their structural features. For instance, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a related compound, was synthesized using a greener approach involving microwave irradiation and a ZnFe2O4 catalyst. This method provided a better yield and demonstrated the potential for environmentally friendly synthesis techniques . Such reactions are indicative of the types of chemical transformations that N-(4-Piperidin-1-ylbenzyl)propan-2-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-heterocyclic 4-piperidinamines are influenced by their molecular structure. The crystallography studies provide information on the solid-state properties, such as crystallinity and molecular conformation . The antihistaminic activity of these compounds suggests their potential pharmacokinetic properties, such as oral bioavailability and duration of action, which are critical for their effectiveness as drugs . These properties are essential for understanding the behavior of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives, such as “N-(4-Piperidin-1-ylbenzyl)propan-2-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The specific methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these applications are the synthesis of biologically active piperidines that have potential use in drug design .
  • Synthesis of Propargylamines

    • Propargylamines are a class of compounds with many pharmaceutical and biological properties . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of these compounds .
    • The methods of application involve solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
    • The outcomes of these applications are the synthesis of propargylamines that have numerous applications, including use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Synthesis of Benzamide Derivatives

    • Benzamide derivatives are important in medicinal chemistry due to their wide range of biological activities .
    • The methods of application involve the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • The outcomes of these applications are the synthesis of benzamide derivatives that have potential use in the treatment of various diseases .
  • Anti-Tubercular Agents

    • Compounds like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of anti-tubercular agents .
    • The methods of application involve the design, synthesis, and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • The outcomes of these applications are the synthesis of potential anti-tubercular agents .
  • Synthesis of Pyrazinamide Derivatives

    • Pyrazinamide is an important first-line drug used in shortening TB therapy . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of pyrazinamide derivatives .
    • The methods of application involve the design, synthesis, and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • The outcomes of these applications are the synthesis of potential anti-tubercular agents .
  • Synthesis of Monoamine Oxidase Inhibitors

    • Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of these compounds .
    • The methods of application involve solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
    • The outcomes of these applications are the synthesis of propargylamines that have numerous applications, including use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBGEFCTVZDCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427643
Record name N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

CAS RN

852180-57-5
Record name N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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